![molecular formula C13H19NO3S B14500415 2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine CAS No. 63673-95-0](/img/structure/B14500415.png)
2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine is a complex organic compound with a unique structure that includes an oxazolidine ring, a methoxy group, and a methylsulfanyl group
Méthodes De Préparation
The synthesis of 2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine can be achieved through several synthetic routes. One common method involves the cyclization of o-diaminopyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid in the presence of polyphosphoric acid or POCl3 . This reaction typically requires controlled conditions to ensure the formation of the desired oxazolidine ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Analyse Des Réactions Chimiques
2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield corresponding amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine involves its interaction with molecular targets such as enzymes and receptors. The oxazolidine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The methoxy and methylsulfanyl groups can enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine include:
2-Methoxy-4-(methylsulfanyl)benzoic acid: An intermediate in the synthesis of the target compound.
2-Methoxy-3-methylpyrazine: Shares the methoxy and methyl groups but differs in the core structure
4-Hydroxy-3-methoxytoluene: Similar methoxy group but different overall structure.
The uniqueness of this compound lies in its combination of functional groups and the presence of the oxazolidine ring, which imparts specific chemical and biological properties.
Propriétés
Numéro CAS |
63673-95-0 |
|---|---|
Formule moléculaire |
C13H19NO3S |
Poids moléculaire |
269.36 g/mol |
Nom IUPAC |
2-[4-methoxy-3-(methylsulfanylmethoxy)phenyl]-3-methyl-1,3-oxazolidine |
InChI |
InChI=1S/C13H19NO3S/c1-14-6-7-16-13(14)10-4-5-11(15-2)12(8-10)17-9-18-3/h4-5,8,13H,6-7,9H2,1-3H3 |
Clé InChI |
AZNDSCQNTNGZPW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCOC1C2=CC(=C(C=C2)OC)OCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




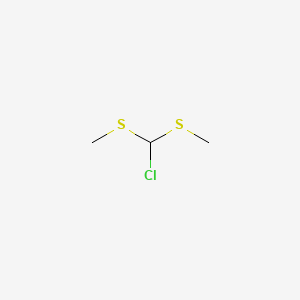

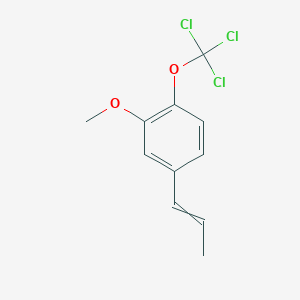
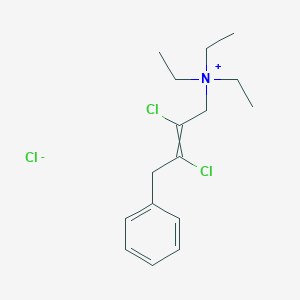
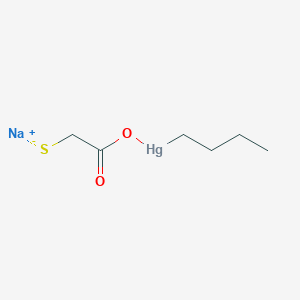
![2-[Bis(2-chloroethyl)amino]ethyl dodecanoate](/img/structure/B14500401.png)
![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)
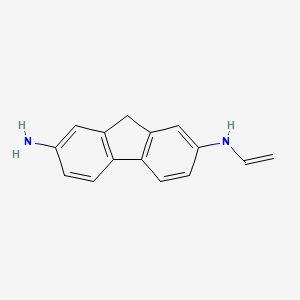

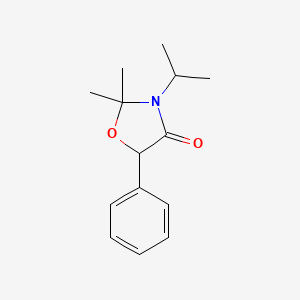
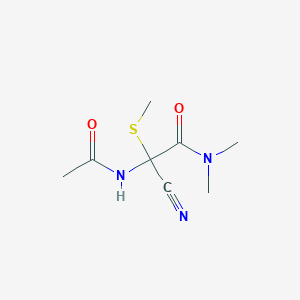
![Bicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14500435.png)
